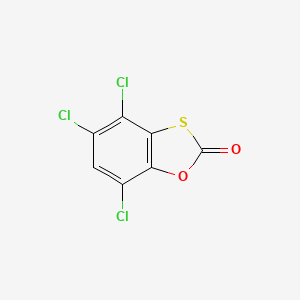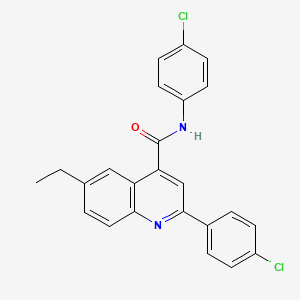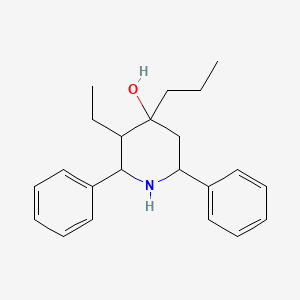
4,5,7-Trichloro-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trichloro-1,3-benzoxathiol-2-one is a chlorinated derivative of 1,3-benzoxathiol-2-one. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trichloro-1,3-benzoxathiol-2-one typically involves the chlorination of 1,3-benzoxathiol-2-one. This can be achieved through the following steps:
Starting Material: 1,3-Benzoxathiol-2-one.
Chlorination: The compound is subjected to chlorination using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reactivity and ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process would include:
Feedstock Preparation: Purification of 1,3-benzoxathiol-2-one.
Chlorination Reactor: Continuous addition of chlorinating agents under controlled temperature and pressure.
Product Isolation: Separation and purification of the chlorinated product using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trichloro-1,3-benzoxathiol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom in the oxathiol ring can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Hydroxy derivatives of the original compound.
Scientific Research Applications
4,5,7-Trichloro-1,3-benzoxathiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like carbonic anhydrase.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-1,3-benzoxathiol-2-one involves its interaction with molecular targets such as enzymes. The chlorine atoms enhance its electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The compound can form covalent bonds with these active sites, leading to enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one
- 6-Methoxy-1,3-benzoxathiol-2-one
- 2-Oxo-1,3-benzoxathiol-6-yl acetate
Uniqueness
4,5,7-Trichloro-1,3-benzoxathiol-2-one is unique due to the presence of three chlorine atoms, which significantly alter its reactivity and biological activity compared to its less chlorinated counterparts. This makes it a valuable compound for specific applications where high reactivity and potent biological activity are required.
Properties
Molecular Formula |
C7HCl3O2S |
|---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
4,5,7-trichloro-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7HCl3O2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H |
InChI Key |
VSPNVXNEAFMINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)SC(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B15152153.png)

![3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B15152182.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B15152188.png)
![N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15152190.png)
![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15152194.png)
![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B15152205.png)


![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)
![3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15152244.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
